2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide
CAS No.: 444287-88-1
Cat. No.: VC11552289
Molecular Formula: C15H14N6O4
Molecular Weight: 342.31 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 444287-88-1 |
|---|---|
| Molecular Formula | C15H14N6O4 |
| Molecular Weight | 342.31 g/mol |
| IUPAC Name | 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
| Standard InChI | InChI=1S/C15H14N6O4/c16-20-17-6-13(23)18-10-3-1-2-8-9(10)7-21(15(8)25)11-4-5-12(22)19-14(11)24/h1-3,11H,4-7H2,(H,18,23)(H,19,22,24) |
| Standard InChI Key | IQACOJIVZRDPIM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CN=[N+]=[N-] |
Introduction
2-Azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide is a complex organic compound featuring an azido functional group, which is significant in various chemical reactions and applications, particularly in the synthesis of heterocycles. This compound belongs to the broader category of nitrogen-containing heterocycles and incorporates elements common in pharmaceutical chemistry, especially those related to isoindole derivatives .
Chemical Reactivity
The azido group in this compound is highly reactive and can participate in cycloaddition reactions, which are crucial in organic synthesis and medicinal chemistry. The compound's reactivity towards biomolecules makes it a potential candidate for developing novel therapeutic agents.
Synthesis
The synthesis of 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide typically involves several steps, requiring specific conditions such as temperature control and an inert atmosphere to prevent degradation or unwanted side reactions. Solvents like dimethylformamide or dichloromethane are commonly used during these reactions.
Applications and Potential Uses
This compound has potential applications in medicinal chemistry due to its azido functionality, which enhances reactivity towards biomolecules. It can serve as a prodrug or intermediate that becomes activated upon reaction with biological targets. Additionally, its structure suggests utility in the synthesis of heterocycles, which are important in pharmaceutical chemistry.
Safety Considerations
The compound is classified as causing skin irritation and serious eye irritation, as indicated by hazard statements H315 and H319, respectively . Handling requires appropriate protective measures to avoid exposure.
Analytical Techniques
The identity and purity of 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide can be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The presence of characteristic peaks corresponding to the azido functional group can be identified through infrared spectroscopy.
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